N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
CAS No.: 851412-05-0
Cat. No.: VC6431467
Molecular Formula: C17H22N2OS
Molecular Weight: 302.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 851412-05-0 |
---|---|
Molecular Formula | C17H22N2OS |
Molecular Weight | 302.44 |
IUPAC Name | N-cyclopentyl-2-(1-ethylindol-3-yl)sulfanylacetamide |
Standard InChI | InChI=1S/C17H22N2OS/c1-2-19-11-16(14-9-5-6-10-15(14)19)21-12-17(20)18-13-7-3-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,18,20) |
Standard InChI Key | CVECZZNGKUMJKT-UHFFFAOYSA-N |
SMILES | CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCC3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide features a cyclopentyl group attached to the acetamide nitrogen, a thioether linkage at the indole 3-position, and an ethyl substituent on the indole nitrogen. While exact experimental data for this molecule are unavailable, comparisons to related structures provide key insights:
Property | Value (Predicted) | Analogous Compound Reference |
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Molecular Formula | C₁₈H₂₃N₂OS | |
Molecular Weight | 327.45 g/mol | |
logP (Lipophilicity) | ~3.2 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 3 |
The thioether moiety enhances membrane permeability, as demonstrated in structurally similar N-phenyl-acetamides . The cyclopentyl group likely contributes to metabolic stability by shielding the amide bond from enzymatic hydrolysis, a feature observed in N-cyclohexyl analogs .
Synthetic Pathways and Structural Modifications
While no published synthesis of N-cyclopentyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide exists, established routes for analogous compounds suggest a multi-step approach:
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Indole Functionalization:
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Acetamide Formation:
Key challenges include preventing oxidation of the thioether linkage and ensuring regioselectivity during indole alkylation. Chromatographic purification methods optimized for related N-cyclopentyl acetamides (e.g., silica gel with ethyl acetate/hexane gradients) are likely applicable .
Comparative Analysis with Structural Analogs
The ethyl group at the indole nitrogen distinguishes this compound from previously studied derivatives:
Molecular dynamics simulations predict that the ethyl group enhances hydrophobic interactions with viral envelope proteins, potentially improving potency over bulkier morpholino-containing analogs .
Future Research Directions
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Synthetic Optimization:
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Explore Pd-catalyzed cross-coupling for streamlined indole functionalization.
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Investigate pro-drug strategies to enhance oral bioavailability.
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Biological Screening:
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Structural Biology Studies:
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Resolve X-ray co-crystal structures with RSV F protein to guide rational design.
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